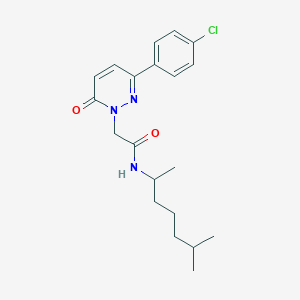![molecular formula C17H14BrN7O B11143254 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11143254.png)
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a chemical compound with a complex structure. Let’s break it down:
-
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]: : This part of the compound contains a benzimidazole ring, which is a fused aromatic system. The ethyl group is attached to the nitrogen atom in the benzimidazole ring.
-
5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: : Here, we have a brominated benzamide core with a tetrazole ring substitution. The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms.
Preparation Methods
The synthetic routes for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may involve multistep reactions. Unfortunately, specific literature on its preparation is scarce. industrial production methods likely employ efficient and scalable processes.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
-
Substitution Reactions: : The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to replace it with other functional groups.
-
Oxidation/Reduction Reactions: : Depending on reaction conditions, it may be oxidized or reduced.
-
Common Reagents: : Reagents like strong acids, bases, and metal catalysts may be used.
-
Major Products: : The specific products formed depend on the reaction conditions. For example, substitution may yield different derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide finds applications in:
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with molecular targets or pathways related to its electronic properties.
Comparison with Similar Compounds
While detailed comparisons are limited, we can highlight its uniqueness in terms of its specific combination of benzimidazole, tetrazole, and bromine moieties. Similar compounds may include other benzimidazole derivatives or tetrazole-containing molecules.
Properties
Molecular Formula |
C17H14BrN7O |
|---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14BrN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22) |
InChI Key |
KXZYGDGPSOWDRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11143173.png)
![(1E)-(9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-ylidene)hydrazine](/img/structure/B11143177.png)
![1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143196.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-4-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B11143202.png)
methanone](/img/structure/B11143206.png)
![1-(4-Chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143216.png)
![4-[[2-[3-(4-Chlorophenyl)-2-oxochromen-7-yl]oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B11143229.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143234.png)

![4-[(4-butoxyphenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143237.png)
![8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11143240.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143241.png)
![(5E)-2-(2-chlorophenyl)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143249.png)
